
Imidazole-4-methanol
Overview
Description
Imidazole-4-methanol (CAS: 822-55-9) is an imidazole derivative with the molecular formula C₄H₆N₂O and a molecular weight of 98.10 g/mol . Its structure features a hydroxylmethyl (-CH₂OH) group at the 4-position of the imidazole ring, which significantly influences its reactivity and physicochemical properties. Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with lattice parameters a = 13.9180 Å, b = 7.1980 Å, c = 11.6509 Å, and β = 125.249° . The compound exhibits extensive hydrogen-bonding networks, critical for its stability and applications in coordination chemistry and biological synthesis .
Synthesis of this compound typically involves electrolysis in sulfuric acid, though detailed reaction conditions remain proprietary . Its derivatives are widely used in pharmaceuticals, agrochemicals, and metal-organic frameworks due to the imidazole ring’s versatility in forming hydrogen bonds and coordinating with metal ions .
Preparation Methods
Chemical Reduction via Bouveault-Blanc Reaction
The Bouveault-Blanc reduction, utilizing alkali metals in liquid ammonia, is a high-yielding route for converting 4-imidazolecarboxylic acid esters to imidazole-4-methanol. As detailed in US Patent 4,063,023 , 5-methyl-4-imidazolecarboxylic acid ethyl ester (27.58 g) is reduced with lithium in liquid ammonia, followed by quenching with methanol. Extraction with t-butanol and acidification with HCl yields 4-(hydroxymethyl)-5-methylimidazole hydrochloride (94% yield) .
General Protocol :
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Dissolve alkali metal (Li/Na) in liquid ammonia.
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Add ester and alcohol (e.g., methanol, t-butanol).
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Quench with NH₄Cl or water, extract with t-butanol.
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Acidify to isolate the hydrochloride salt.
Advantages :
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Yield : 78–94%
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Solvent Flexibility : t-Butanol enhances extraction efficiency
Multi-Step Synthesis via Carboxylic Acid Intermediate
A Chinese patent (CN102643237A) outlines a pathway involving cyclization, oxidation, and hydrolysis:
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Cyclization : Ethyl glycinate reacts with ethyl formate in methanol to form 2-sulfydryl-4-imidazole-ethyl formate.
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Oxidation : Hydrogen peroxide (30%) and a catalyst convert the thiol intermediate to 1H-imidazole-4-ethyl formate.
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Hydrolysis : Alkaline hydrolysis (50–55% NaOH) followed by acidification yields 1H-imidazole-4-carboxylic acid.
While this method produces the carboxylic acid, coupling it with the Bouveault-Blanc reduction enables a two-step synthesis of this compound:
Yield Considerations :
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Cyclization/Oxidation: ~60–70% (estimated from similar protocols)
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Overall Yield : ~47–66%
Solvent Optimization for Purification
Solubility data for imidazole derivatives in water-methanol mixtures informs post-synthesis purification:
Methanol Mole Fraction | Solubility (mol/kg) at 298.15 K |
---|---|
0.000 (Pure Water) | 0.058 |
0.835 | 0.692 |
1.000 (Pure Methanol) | 0.457 |
Recommendations :
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Recrystallization : Use 80–85% methanol to maximize solubility at elevated temperatures and precipitate product upon cooling.
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Extraction : t-Butanol (as in ) minimizes co-solubility of impurities.
Comparative Analysis of Methods
Table 1: Method Comparison
Key Findings :
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Bouveault-Blanc Reduction : Superior yield and scalability but requires handling liquid ammonia.
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Electrochemical Method : Safer but lower yield and specialized equipment needs.
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Multi-Step Route : Flexible starting materials but cumulative yield loss.
Chemical Reactions Analysis
Types of Reactions: Imidazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form imidazole-4-carboxaldehyde or further to imidazole-4-carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation: Imidazole-4-carboxaldehyde, imidazole-4-carboxylic acid.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Imidazole derivatives are well-known for their biological activity, particularly in medicinal chemistry. The specific compound 1H-Imidazole-4-methanol has demonstrated potential in several therapeutic areas:
- Neurodegenerative Diseases : Research indicates that 1H-Imidazole-4-methanol exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study highlighted its potential as a lead compound for developing new treatments targeting neurodegenerative conditions.
- Analgesic Properties : Structurally related to Mitragynine, an alkaloid from the kratom plant, 1H-Imidazole-4-methanol may possess similar analgesic effects with a potentially lower risk of addiction. This positions it as a candidate for pain management therapies.
Enzymatic Inhibition
The compound's role as an enzyme inhibitor is noteworthy:
- Acetylcholinesterase Inhibition : In vitro studies have shown that 1H-Imidazole-4-methanol can inhibit AChE, which is crucial for managing conditions like Alzheimer's disease. The moderate activity suggests it could be further optimized for therapeutic use .
- Antifungal Activity : Another significant application is its antifungal properties. Imidazole derivatives have been reported to exhibit excellent antifungal activity against strains such as Candida albicans, making them valuable in treating fungal infections .
Analytical Chemistry
In analytical chemistry, 1H-Imidazole-4-methanol is utilized in various chromatographic techniques:
- High-Performance Liquid Chromatography (HPLC) : The compound can be effectively separated using reverse phase HPLC methods. This technique employs a mobile phase consisting of acetonitrile and water, which facilitates the analysis of the compound in complex mixtures, including pharmacokinetic studies .
Table 1: Biological Activities of Imidazole Derivatives
Compound Name | Activity Type | IC50 Value (μM) | Reference |
---|---|---|---|
1H-Imidazole-4-methanol | AChE Inhibition | Moderate | |
Mitragynine | Analgesic | N/A | |
Imidazole Derivative X | Antifungal | N/A |
Table 2: Analytical Applications of Imidazole Derivatives
Mechanism of Action
The mechanism of action of imidazole-4-methanol and its derivatives often involves interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Imidazole-4-methanol belongs to a broader class of imidazole derivatives. Below is a detailed comparison with structurally analogous compounds:
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The introduction of electron-withdrawing groups (e.g., -NO₂ in ) enhances electrophilic reactivity, while bulky groups (e.g., triphenylmethyl in CAS 33769-07-2 ) reduce solubility but improve stability.
- Hydrogen Bonding: this compound’s hydroxyl group facilitates strong intermolecular interactions, unlike its chlorinated or nitro-substituted analogs .
Key Observations :
- This compound’s synthesis is less straightforward compared to derivatives prepared via classical chlorination (e.g., ) or condensation reactions (e.g., ).
Key Observations :
- This compound’s hydrogen-bonding capability makes it ideal for metal-organic frameworks , while its chlorinated analogs are preferred for covalent bonding in drug design .
- Bulky derivatives (e.g., triphenylmethyl-substituted) are less explored biologically but may serve as protective groups in synthesis .
Research Findings and Trends
- Coordination Chemistry: this compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), leveraging its hydroxyl and imidazole N-donor sites . Derivatives with nitro groups show enhanced redox activity .
- aureus (MIC = 32 µg/mL) .
- Thermal Stability : Nitro-substituted derivatives (e.g., ) decompose at higher temperatures (>200°C) compared to unsubstituted imidazoles, likely due to destabilizing nitro groups.
Biological Activity
Imidazole-4-methanol, particularly the derivative 5-methyl-2-phenyl-1H-imidazole-4-methanol, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative studies with other compounds.
Overview of this compound
Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific compound of interest, 5-methyl-2-phenyl-1H-imidazole-4-methanol, has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's disease .
The mechanism by which imidazole derivatives exert their biological effects often involves interaction with various enzymes and receptors. For instance, 5-methyl-2-phenyl-1H-imidazole-4-methanol has shown moderate inhibitory activity against AChE, suggesting that it may enhance acetylcholine levels in the brain and potentially improve cognitive function in neurodegenerative conditions.
Acetylcholinesterase Inhibition
Research indicates that 5-methyl-2-phenyl-1H-imidazole-4-methanol exhibits moderate AChE inhibitory activity. This property is significant given the role of AChE in breaking down acetylcholine, a neurotransmitter crucial for memory and learning. Inhibition of this enzyme could lead to increased levels of acetylcholine, thereby providing therapeutic benefits in Alzheimer's disease.
Analgesic Properties
Comparative studies have suggested that this compound may possess analgesic effects similar to those of Mitragynine, an alkaloid from the kratom plant. However, it may present a lower risk of dependence and addiction. This aspect is particularly relevant in pain management research.
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. For example, imidazole-based compounds have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the imidazole ring can enhance antimicrobial efficacy .
Comparative Studies
A summary of the biological activities of imidazole derivatives is presented in Table 1 below:
Compound | AChE Inhibition | Antibacterial Activity | Analgesic Potential |
---|---|---|---|
5-Methyl-2-phenyl-imidazole-4-methanol | Moderate | Significant against E. coli and S. aureus | Similar to Mitragynine |
Mitragynine | Low | Moderate | High |
Other Imidazole Derivatives | Variable | High against multiple strains | Low |
Case Studies
Several studies have highlighted the potential applications of imidazole derivatives:
- Neuroprotective Effects : A study demonstrated that imidazole derivatives could protect neuronal cells from oxidative stress by inhibiting AChE activity and modulating neurotransmitter levels .
- Antimicrobial Efficacy : Research has shown that certain imidazole derivatives exhibit potent antimicrobial activities against resistant strains of bacteria, making them candidates for new antibiotic therapies .
- Pain Management : Clinical evaluations suggest that compounds structurally related to imidazole may provide effective pain relief with a reduced risk profile compared to traditional opioids.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Imidazole-4-methanol, and how can reaction conditions be optimized to improve yield?
this compound is typically synthesized via hydrogenation or condensation reactions. For example, palladium on carbon (Pd/C) or Raney nickel catalysts are employed in hydrogenation steps to reduce intermediates while avoiding undesired side reactions like dehalogenation. Reaction optimization involves adjusting solvent systems (e.g., ethanol vs. water), temperature (45°C for cyclization), and base selection (NaOH over Na₂CO₃ for higher efficiency). Monitoring by LC-MS ensures intermediate stability, with yields reaching up to 88% under optimized alkaline conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- X-ray crystallography : Resolves crystal structure and bond angles (e.g., mean C–C bond length: 0.002 Å) .
- NMR spectroscopy : Identifies proton environments (e.g., hydroxyl and imidazole ring protons) .
- IR spectroscopy : Detects functional groups like O–H (3200–3600 cm⁻¹) and C–N stretches (∼1600 cm⁻¹) .
Consistency in spectral data with computational models (e.g., PubChem-derived InChI keys) validates structural assignments .
Q. How can researchers address common impurities during synthesis, and what analytical strategies are recommended?
Byproducts such as hydrodechlorinated derivatives or Schiff bases may form during hydrogenation or cyclization. Mitigation strategies include:
- Catalyst selection (Raney nickel minimizes dehalogenation ).
- Chromatographic purification (HPLC or column chromatography).
- LC-MS tracking of intermediates to identify undesired peaks early .
Advanced Research Questions
Q. How does this compound function in coordination chemistry, and what factors dictate its ligand behavior?
this compound acts as a polydentate ligand due to its hydroxyl and imidazole nitrogen groups. Its coordination behavior is influenced by:
- pH-dependent protonation states (imidazole N–H vs. deprotonated forms).
- Metal ion preferences (e.g., transition metals like Cu²⁺ or Zn²⁺ form stable complexes) .
- Steric effects from substituents on the imidazole ring .
X-ray studies confirm its ability to form supramolecular architectures via hydrogen bonding .
Q. What computational models predict the bioactivity of this compound derivatives, and how do they align with experimental data?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict antifungal or antibacterial activity. For example, thiosemicarbazone derivatives of imidazole show strong correlation between computed electrostatic potentials and experimental inhibition rates against Candida species . Molecular docking further validates interactions with biological targets like angiotensin II receptors .
Q. How can this compound serve as a precursor for bioactive compounds, and what synthetic steps are critical?
Key applications include:
- Antifungal agents : Condensation with thiosemicarbazides in methanol yields derivatives with enhanced activity .
- Anti-inflammatory agents : Cyclization to imidazol-4-ones under alkaline conditions .
- Coordination complexes : Reaction with metal salts (e.g., CuCl₂) under inert atmospheres .
Critical steps include protecting the hydroxyl group during functionalization and optimizing reaction times to prevent decomposition .
Properties
IUPAC Name |
1H-imidazol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-2-4-1-5-3-6-4/h1,3,7H,2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYTUZCWBJRHKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231619 | |
Record name | 4-(Hydroxymethyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-55-9 | |
Record name | 1H-Imidazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Hydroxymethyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Hydroxymethyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-imidazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(HYDROXYMETHYL)IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD0132T507 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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